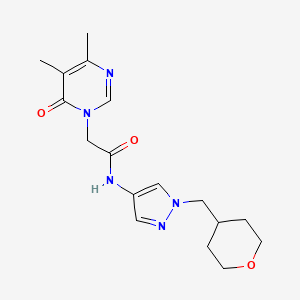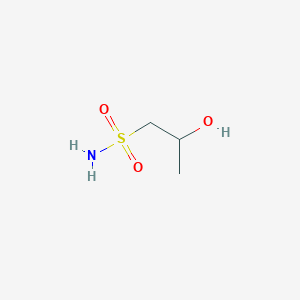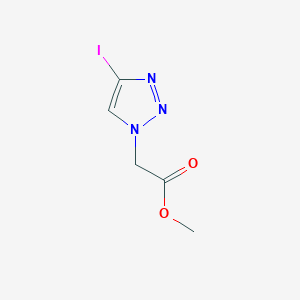![molecular formula C18H21N5O2 B3011550 2-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034612-02-5](/img/structure/B3011550.png)
2-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves the construction of the imidazo ring starting from aminopyridine precursors, followed by various functionalization steps. For example, the synthesis of 2-amino-3-substituted imidazo[1,2-a]pyridines involves tosylation, treatment with acetamides, and the use of a Horner–Emmons reagent for the incorporation of vinylcarboxamide groups . The synthesis of imidazo[1,2-a]pyridine-8-carboxamides was achieved through whole-cell screening of a focused library against Mycobacterium tuberculosis, followed by structure-activity relationship evaluation to optimize the physicochemical properties .
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of the imidazo ring fused to a pyridine ring. This bicyclic structure provides a rigid scaffold that can interact with various biological targets. The substitution pattern on the imidazo[1,2-a]pyridine core, such as the presence of a tetrahydropyran group or various amine moieties, can significantly influence the binding affinities and biological activities of these compounds .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridine derivatives undergo a variety of chemical reactions that are essential for their functionalization and biological activity. For instance, the introduction of substituents at specific positions on the imidazo[1,2-a]pyridine core can be achieved through halogen-metal exchange reactions . The Willgerodt-Kindler reaction has also been investigated for the functionalization of imidazo[4,5-b]pyridine derivatives, leading to compounds with suspected antituberculotic activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure and the nature of their substituents. These properties are critical for their pharmacokinetic and pharmacodynamic profiles. The optimization of these properties is a key step in the development of new therapeutic agents, as seen in the synthesis and structure-activity relationship studies of imidazo[1,2-a]pyridine-8-carboxamides . The stability of the imidazo[1,2-a]pyridine core also allows for the generation of stable N-heterocyclic carbenes, which have applications in catalysis and material science .
Applications De Recherche Scientifique
Organic Synthesis and Functionalization Reactions
Research on similar compounds highlights innovative approaches in organic synthesis and functionalization reactions. For instance, studies on pyrazole-3-carboxylic acids and their conversion into carboxamides demonstrate the potential for creating diverse molecules with tailored properties (Yıldırım, Kandemirli, & Demir, 2005). Such synthetic pathways are crucial for developing new pharmaceuticals, materials, and chemical probes.
Medicinal Chemistry and Drug Design
In medicinal chemistry, compounds within this chemical space have been investigated for their potential as therapeutic agents. For instance, studies on imidazo[1,2-a]pyridines and related structures reveal their potential as potassium-competitive acid blockers, highlighting the therapeutic value of structurally related compounds in addressing gastric acid-related disorders (Palmer et al., 2007). Additionally, the exploration of imidazo[1,2-a]pyrimidines for reducing metabolism mediated by aldehyde oxidase indicates the importance of these molecules in optimizing drug pharmacokinetics (Linton et al., 2011).
Material Science and Luminescence Studies
The luminescence properties of related compounds, particularly those involving lanthanides, have been explored for their potential in material science applications. Studies on novel aromatic carboxylic acids and their europium and terbium complexes showcase the ability of these compounds to sensitize lanthanide emissions, suggesting applications in lighting, displays, and bioimaging (Tang, Tang, & Tang, 2011).
Mécanisme D'action
The mechanism of action of this compound is not clear from the available information. It could potentially interact with biological targets through hydrogen bonding or other types of non-covalent interactions due to the presence of the polar carboxamide group and the nitrogen atoms in the ring systems .
Propriétés
IUPAC Name |
2-methyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]imidazo[1,2-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-13-17(23-8-4-2-7-16(23)20-13)18(24)21-14-10-19-22(11-14)12-15-6-3-5-9-25-15/h2,4,7-8,10-11,15H,3,5-6,9,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJBVSOQXXDUGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CN(N=C3)CC4CCCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B3011469.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B3011470.png)



![ethyl 4-((N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)benzoate](/img/structure/B3011477.png)
![2-(4-isopropoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3011478.png)
![2,5-dichloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-3-carboxamide](/img/structure/B3011479.png)
![(1S,5S)-2-Azabicyclo[3.2.0]heptane](/img/structure/B3011480.png)
![4-[[(2-Cyclopentylacetyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B3011483.png)

![Methyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)thiophene-3-carboxylate](/img/structure/B3011488.png)
